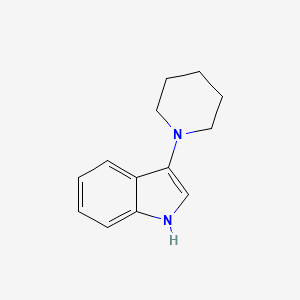3-(Piperidin-1-yl)-1h-indole
CAS No.:
Cat. No.: VC14438506
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16N2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 3-piperidin-1-yl-1H-indole |
| Standard InChI | InChI=1S/C13H16N2/c1-4-8-15(9-5-1)13-10-14-12-7-3-2-6-11(12)13/h2-3,6-7,10,14H,1,4-5,8-9H2 |
| Standard InChI Key | DSKKWRMQFREVAD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
3-(Piperidin-1-yl)-1H-indole (C<sub>13</sub>H<sub>16</sub>N<sub>2</sub>) consists of an indole core substituted at the 3-position with a piperidine group. Key features include:
-
Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, conferring aromaticity and planar geometry.
-
Piperidine substitution: A six-membered saturated ring containing one nitrogen atom, introducing conformational flexibility and basicity (pK<sub>a</sub> ~10–11 for the amine) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C<sub>13</sub>H<sub>16</sub>N<sub>2</sub> |
| Molecular weight | 200.28 g/mol |
| Hydrogen bond donors | 1 (indole NH) |
| Hydrogen bond acceptors | 2 (piperidine N, indole N) |
| LogP (predicted) | ~3.2 |
Synthesis and Structural Modification
Synthetic Routes
While no direct synthesis of 3-(piperidin-1-yl)-1H-indole is documented, analogous methods for related compounds provide viable pathways:
Hydrogenation of Pyridinyl Precursors
A reported synthesis of 3-(4-piperidylmethyl)-1H-indole involves hydrogenating 3-(pyridin-4-ylmethyl)-1H-indole under H<sub>2</sub> (30 psi) with platinum(IV) oxide in acetic acid, yielding 73% product . Adapting this approach, 3-(pyridin-1-yl)-1H-indole could undergo similar hydrogenation to install the piperidine group.
Nucleophilic Aromatic Substitution
Reaction of 3-bromo-1H-indole with piperidine under palladium catalysis (e.g., Buchwald-Hartwig conditions) may afford the target compound. This method is widely used for C–N bond formation in heterocycles .
Table 2: Comparative Synthesis Strategies
Pharmacological Profile and Mechanism of Action
Serotonin Receptor Modulation
Fluorinated analogs of 3-(3-(piperidin-1-yl)propyl)indoles exhibit high affinity for human 5-HT<sub>1D</sub> receptors (K<sub>i</sub> < 10 nM), acting as agonists . While 3-(piperidin-1-yl)-1H-indole lacks the propyl linker, its piperidine group may engage similar receptor pockets, suggesting potential activity at serotonin subtypes.
Table 3: Biological Activities of Related Compounds
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s potential 5-HT<sub>1D</sub> affinity positions it as a candidate for migraine therapy, akin to triptans. Further structural optimization (e.g., fluorination) could improve blood-brain barrier penetration .
Antiviral Agents
Given the antiviral activity of related indole-piperidine hybrids , this scaffold could serve as a starting point for broad-spectrum antiviral drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume